1-Bromo-2-chloro-3,4-difluorobenzene
Description
Significance of Halogenated Aromatic Compounds in Chemical Research
Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to a benzene (B151609) ring. jbiochemtech.com Their importance in chemical research is immense and multifaceted. Primarily, they serve as versatile intermediates in organic synthesis. primescholars.com The carbon-halogen bond provides a reactive site for a variety of transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings rely heavily on aryl halides to construct complex molecular architectures that are difficult to achieve through other means.
The nature of the halogen atom significantly influences the compound's reactivity. For instance, the reactivity in many cross-coupling reactions follows the trend I > Br > Cl > F. This differential reactivity allows for selective, stepwise reactions on polyhalogenated benzenes, making them highly valuable in multi-step synthetic strategies.
Overview of 1-Bromo-2-chloro-3,4-difluorobenzene (B2864595) in Organic Synthesis Research
This compound is a polyhalogenated aromatic compound with a distinct substitution pattern. While specific research literature on this particular isomer is not extensively widespread, its structure provides clear indications of its potential utility as a highly functionalized building block in organic synthesis.
The compound's molecular structure consists of a benzene ring substituted with four different halogen atoms at adjacent positions, which offers a rich platform for chemical modification. The table below outlines the fundamental properties of this compound.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₂BrClF₂ |
| Molecular Weight | 227.43 g/mol |
| CAS Number | 1020198-58-6 |
The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The bromine atom is the most likely site for initial reactivity in standard cross-coupling reactions due to the relative weakness of the carbon-bromine bond compared to the carbon-chlorine and carbon-fluorine bonds. This allows for the selective introduction of aryl, alkyl, or alkynyl groups at the C-1 position.
Following a reaction at the bromine site, the chlorine atom at the C-2 position becomes the next most probable site for further functionalization under more forcing reaction conditions. The fluorine atoms are generally the least reactive in catalytic cycles, making them likely to remain in the final product, where their strong electron-withdrawing properties can be used to tune the electronic characteristics of the molecule. This predictable hierarchy of reactivity makes the compound a valuable tool for the regioselective synthesis of complex, polysubstituted aromatic systems.
The table below summarizes common cross-coupling reactions that are highly relevant for activating aryl halides like this compound.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron Compound | C-C | Palladium (Pd) |
| Stille Coupling | Organotin Compound | C-C | Palladium (Pd) |
| Heck Coupling | Alkene | C-C | Palladium (Pd) |
| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium (Pd) / Copper (Cu) |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium (Pd) |
| Negishi Coupling | Organozinc Compound | C-C | Palladium (Pd) or Nickel (Ni) |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-3,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTGHIPMRLSCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 2 Chloro 3,4 Difluorobenzene
Established Synthetic Pathways for Aryl Halides
Established methods for the synthesis of aryl halides, including 1-Bromo-2-chloro-3,4-difluorobenzene (B2864595), often rely on multi-step sequences starting from simpler aromatic precursors. These pathways typically involve electrophilic and nucleophilic aromatic substitution reactions, with careful consideration of the order of substituent introduction to achieve the desired regiochemistry.
Multi-Step Approaches from Benzene (B151609) and its Derivatives
Synthesizing a tetra-substituted benzene derivative like this compound from benzene itself is a complex undertaking that requires a meticulous, multi-step approach. The sequence of reactions is critical to ensure the correct orientation of the four different halogen substituents. A plausible retrosynthetic analysis would suggest a strategy that introduces the substituents in an order that leverages their directing effects.
A hypothetical pathway could begin with the di-fluorination of benzene, followed by chlorination and finally bromination. The directing effects of the fluorine, chlorine, and bromine atoms at each stage would need to be carefully considered to predict the regiochemical outcome.
Key considerations for a multi-step synthesis from benzene:
Activating/Deactivating Nature of Halogens: All halogens are deactivating to the aromatic ring for electrophilic substitution, but they are ortho, para-directing.
Steric Hindrance: As the ring becomes more substituted, steric hindrance can influence the position of incoming groups.
Reaction Conditions: Each halogenation step would require specific catalysts and conditions to achieve the desired substitution.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing halogen substituents onto an aromatic ring. In the context of synthesizing this compound, a key step could involve the bromination of a pre-existing chloro-difluorobenzene precursor.
For instance, the direct bromination of 1-chloro-2,3-difluorobenzene (B1304198) could be explored. The directing effects of the existing halogens would govern the position of the incoming bromine atom. The two fluorine atoms and the chlorine atom are all ortho, para-directors. However, the cumulative electronic and steric effects would determine the final isomeric distribution of the product. The fluorine atoms, being more electronegative, would have a stronger inductive deactivating effect, but their resonance donation would still direct incoming electrophiles to the ortho and para positions. The chlorine atom would exhibit similar properties.
A likely starting material for a late-stage bromination would be 1-chloro-2,3-difluorobenzene. The positions open for electrophilic attack are C4, C5, and C6. The directing effects of the substituents would need to be carefully analyzed to predict the major product.
| Precursor | Reagents | Catalyst | Expected Major Product(s) |
| 1-chloro-2,3-difluorobenzene | Br₂ | FeBr₃ | A mixture of brominated isomers |
This table is illustrative of a potential electrophilic substitution approach. The actual product distribution would need to be determined experimentally.
Another strategy could involve the chlorination of a bromo-difluorobenzene. For example, starting with 1-bromo-2,3-difluorobenzene (B1273032), electrophilic chlorination would be directed by the existing halogens. chemicalbook.com
Nucleophilic Aromatic Substitution via Diazonium Salts
The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring by displacing a diazonium group. nih.gov This method is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution.
A plausible and efficient route to this compound would likely involve the diazotization of a suitably substituted aniline (B41778), followed by a Sandmeyer reaction. The key precursor for this approach would be 2-chloro-3,4-difluoroaniline (B3028866).
The synthesis of this aniline precursor itself is a multi-step process. One could envision starting from a commercially available difluoroaniline, such as 3,4-difluoroaniline, and introducing the chlorine atom at the 2-position. This would likely involve protection of the amino group, followed by a directed ortho-chlorination, and subsequent deprotection.
Once 2-chloro-3,4-difluoroaniline is obtained, the synthesis would proceed as follows:
Diazotization: The aniline is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Sandmeyer Bromination: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom.
This method offers high regioselectivity, as the position of the incoming bromine atom is determined by the initial position of the amino group in the precursor aniline.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 2-chloro-3,4-difluoroaniline | NaNO₂, HBr (aq) | CuBr | This compound |
This table outlines the key steps of a potential Sandmeyer reaction route.
Advanced Synthetic Approaches
More recent developments in synthetic methodology offer alternative and potentially more efficient or regioselective routes to complex aryl halides. These advanced approaches often utilize novel catalytic systems or reaction pathways.
Decarboxylative Halogenation for Regioisomeric Control
Decarboxylative halogenation, exemplified by the Hunsdiecker reaction and its modern variants, provides a method to introduce a halogen atom in place of a carboxylic acid group. byjus.comwikipedia.org This approach can be highly valuable for achieving specific substitution patterns that might be difficult to obtain through other methods.
To synthesize this compound using this strategy, the required precursor would be 2-chloro-3,4-difluorobenzoic acid. This carboxylic acid could potentially be synthesized from 2-chloro-3,4-difluoroaniline via diazotization followed by cyanation and subsequent hydrolysis of the nitrile.
The classic Hunsdiecker reaction involves the treatment of the silver salt of the carboxylic acid with bromine. Modern variations may use other metal catalysts and halogen sources, offering improved yields and milder reaction conditions.
Hypothetical Hunsdiecker Reaction:
| Precursor | Reagents | Product |
| Silver 2-chloro-3,4-difluorobenzoate | Br₂ in CCl₄ | This compound |
This table illustrates the application of the Hunsdiecker reaction, a classic method of decarboxylative halogenation. byjus.comwikipedia.org
Copper-Catalyzed Halogenation Protocols
Copper-catalyzed reactions have emerged as powerful tools in organic synthesis, including for the formation of carbon-halogen bonds. These methods can offer advantages in terms of cost, functional group tolerance, and sometimes, unique reactivity compared to other transition metal catalysts.
While a specific copper-catalyzed protocol for the direct C-H bromination of 1-chloro-2,3-difluorobenzene to selectively yield this compound is not readily found in the literature, the principles of copper-catalyzed C-H activation could be applied. Such a reaction would likely involve a copper catalyst, a bromide source, and an oxidant. The regioselectivity would be a significant challenge and would depend on the directing effects of the existing substituents and the nature of the copper catalyst and ligands.
Copper catalysis is also central to the Sandmeyer reaction, as discussed in section 2.1.3, which remains one of the most reliable copper-based methods for the synthesis of aryl halides from anilines. nih.gov
Microwave-Assisted and Photochemical Synthesis Techniques
Modern synthetic chemistry increasingly employs alternative energy sources like microwave irradiation and light to drive reactions, often leading to enhanced reaction rates, higher yields, and improved selectivity.
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in the synthesis of various organic compounds, including heterocyclic molecules. beilstein-journals.org This technique utilizes dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govnih.gov While a specific microwave-assisted synthesis for this compound is not prominently documented, the principles of MAOS are applicable. For instance, halogen exchange reactions or nucleophilic aromatic substitution on a suitably substituted difluorobenzene precursor could potentially be accelerated under microwave conditions. The efficiency of MAOS has been demonstrated in the synthesis of various halogenated aromatic compounds, suggesting its potential utility in the synthesis of the title compound. nih.gov
Photochemical synthesis offers another pathway, utilizing electromagnetic radiation to induce chemical reactions. This method is particularly relevant for radical reactions, including halogenation. The photochemical bromination of m-difluorobenzene has been reported as a method to produce brominated difluorobenzene isomers. google.com This approach typically involves the generation of halogen radicals, which then react with the aromatic ring. The regioselectivity of such reactions can be influenced by the stability of the intermediate radicals and the reaction conditions. Applying this to a precursor like 2-chloro-1,2-difluorobenzene could provide a route to this compound, although control of isomer formation would be a critical challenge.
| Technique | Principle | Potential Advantages in Synthesis |
| Microwave-Assisted Synthesis | Dielectric heating of polar molecules. | Reduced reaction times, enhanced yields, milder reaction conditions. nih.govnih.gov |
| Photochemical Synthesis | Use of light to initiate chemical reactions. | Access to unique reaction pathways, particularly for radical halogenations. google.com |
Catalysis utilizing Metal-Organic Frameworks (MOFs) in Aromatic Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic linkers. chemistryviews.org Their high surface area, tunable porosity, and well-defined active sites make them attractive as heterogeneous catalysts for a variety of organic transformations, including the synthesis of halogenated aromatic compounds. bohrium.comrsc.org
MOFs can serve as efficient catalysts for halogenation reactions, offering advantages such as facile separation, high yields, and reusability. bohrium.com For example, an iron-based MOF, MIL-88A, has been successfully used as a heterogeneous catalyst to activate potassium bromide (KBr) for the bromination of aromatic compounds like aniline and naphthalene (B1677914) under solvent-free conditions, achieving yields between 80-99%. bohrium.com
Furthermore, cobalt-based MOFs have been developed for catalytic halogen exchange reactions. chemistryviews.orgresearchgate.net A Co(III)-based MOF can act as a heterogeneous catalyst for introducing chlorine or fluorine into (hetero)aryl bromides using simple metal halide salts. chemistryviews.orgchemrxiv.org This type of catalytic system could be envisioned for the conversion of a dibromo-difluorobenzene or a bromo-chloro-difluorobenzene isomer into the desired product through a controlled halogen exchange. The isolation of active metal sites within the MOF structure can reduce catalyst deactivation and improve turnover numbers compared to homogeneous catalysts. rsc.org
| MOF Catalyst | Metal Center | Application in Aromatic Synthesis | Reference |
| MIL-88A | Iron (Fe³⁺) | Heterogeneous catalyst for the bromination of aromatics using KBr. | bohrium.com |
| Co₂(btdd)-based MOFs | Cobalt (Co³⁺) | Heterogeneous catalyst for halogen exchange (chlorination, fluorination) of aryl bromides. | chemistryviews.orgresearchgate.net |
| Palladium-loaded MOFs | Palladium (Pd) | Single-site catalysts for C-H activation and oxidative coupling of arenes. | rsc.org |
Regioselective Synthesis and Control
The precise placement of four different substituents on a benzene ring, as in this compound, requires stringent control over the regioselectivity of the synthetic steps.
Directing Group Effects in Halogenation Reactions
In electrophilic aromatic substitution, the substituents already present on the ring dictate the position of subsequent substitutions. wikipedia.org Halogens (F, Cl, Br) are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect (-I), making the ring less reactive towards electrophiles than benzene itself (deactivating). aakash.ac.inlibretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which increases the electron density at the ortho and para positions. wikipedia.orgaakash.ac.in
This dual effect means that halogens are deactivating but ortho, para-directing. libretexts.orglibretexts.org When performing a halogenation (e.g., bromination or chlorination) on a difluorobenzene, the fluorine atoms will direct the incoming electrophile to the positions ortho and para to themselves.
For a potential synthesis starting from 1,2-difluorobenzene:
Fluorine atoms at positions 1 and 2 are ortho, para-directing.
The positions ortho to F at C1 are C2 (occupied) and C6.
The position para to F at C1 is C4.
The positions ortho to F at C2 are C1 (occupied) and C3.
The position para to F at C2 is C5.
Therefore, an incoming electrophile would be directed primarily to positions 3, 4, 5, and 6. The precise outcome would depend on the specific reaction conditions and the interplay of electronic and steric effects. A stepwise introduction of chlorine and bromine would be necessary, with the regiochemical outcome of the second halogenation being directed by the three existing halogen substituents.
Regioselective Ortho-Lithiation of Halogenated Fluoroarenes
Directed ortho-metalation (DoM) is a powerful strategy for regioselective synthesis. baranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. baranlab.org Fluorine is a particularly effective directing group for ortho-lithiation. epfl.ch
The deprotonation of fluoroarenes that also contain chlorine or bromine substituents consistently occurs at a position ortho to a fluorine atom. epfl.chdocumentsdelivered.com This selectivity is attributed to the ability of the electronegative fluorine to stabilize the resulting carbanion through an inductive effect. This method provides a highly regioselective way to introduce a functional group.
For instance, the lithiation of a precursor like 1-bromo-2,3-difluorobenzene with a strong lithium base would be expected to occur at the C4 position, which is ortho to the fluorine at C3. Trapping this lithiated intermediate with a chlorinating agent (e.g., N-chlorosuccinimide) would yield the target 1-bromo-4-chloro-2,3-difluorobenzene, a constitutional isomer of the title compound. To synthesize this compound, one might start with a different precursor, such as 1-chloro-2,3-difluorobenzene. Ortho-lithiation directed by the fluorine at C2 would occur at C1, and subsequent reaction with a brominating agent could install the bromine at the desired position.
The choice of base is also critical; while alkyllithiums can be used, they can sometimes participate in competing lithium-halogen exchange, especially with bromides. uwindsor.ca Bases like lithium diisopropylamide (LDA) or Knochel-Hauser base (TMPMgCl·LiCl) can favor deprotonation over halogen exchange. researchgate.net
| Directing Group | Position of Lithiation | Comments |
| Fluorine | Ortho to the fluorine atom. epfl.ch | Strong directing effect due to inductive stabilization of the lithiated species. |
| Chlorine/Bromine | Ortho to the halogen (weaker effect). | Lithiation ortho to fluorine is strongly preferred when both are present. epfl.ch |
Reaction Chemistry and Mechanistic Investigations of 1 Bromo 2 Chloro 3,4 Difluorobenzene
Halogen-Specific Reactivity and Electronic Effects
The reactivity of 1-bromo-2-chloro-3,4-difluorobenzene (B2864595) is intricately governed by the distinct electronic properties of the four halogen substituents on the benzene (B151609) ring. The interplay of their electronegativity and positional arrangement dictates the molecule's behavior in various chemical transformations.
The presence of multiple halogen atoms—fluorine, chlorine, and bromine—significantly influences the electronic nature of the benzene ring in this compound. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. The chlorine and bromine atoms also contribute to this deactivation, though to a lesser extent, following the electronegativity trend (F > Cl > Br).
This deactivation makes the benzene ring less susceptible to attack by electrophiles. However, the halogens also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which typically directs incoming electrophiles to the ortho and para positions. In this heavily substituted molecule, the directing effects are complex, and steric hindrance from the adjacent halogens also plays a crucial role in determining the regioselectivity of any potential substitution reactions. The cumulative effect of these electronic factors enhances the electrophilic character of the ring, making it more prone to nucleophilic aromatic substitution under certain conditions.
| Halogen | Pauling Electronegativity | Inductive Effect (-I) | Influence on Ring Reactivity |
|---|---|---|---|
| Fluorine (F) | 3.98 | Strong | Strong deactivation |
| Chlorine (Cl) | 3.16 | Moderate | Moderate deactivation |
| Bromine (Br) | 2.96 | Weak | Weak deactivation |
While aromatic rings are generally stable, the specific substitution pattern of this compound allows for unique halogen detachment pathways, particularly through the formation of highly reactive intermediates like benzynes. Ring opening is not a commonly observed reaction pathway for this compound under typical conditions.
A primary route for halogen detachment involves the formation of an organometallic intermediate. For instance, reaction with magnesium can lead to a Grignard reagent. In related ortho-dihalobenzenes, such as 1-bromo-2-fluorobenzene, the formation of a carbanion adjacent to a halogen leaving group can trigger the elimination of a halide (like fluoride) to form benzyne. stackexchange.comstackexchange.com This highly strained intermediate is a powerful dienophile and readily reacts with trapping agents like furan. stackexchange.comstackexchange.com A similar pathway could be envisioned for this compound, where the initial formation of a Grignard reagent at the C-Br bond could be followed by elimination of the adjacent chlorine or fluorine atom.
Carbon-Carbon Bond Formation Strategies
This compound is a valuable building block in organic synthesis, offering several avenues for the formation of new carbon-carbon bonds. These strategies primarily leverage the differential reactivity of the carbon-halogen bonds.
The creation of organometallic intermediates is a cornerstone of C-C bond formation. The reactivity of carbon-halogen bonds towards metals like magnesium and lithium generally follows the order C-I > C-Br > C-Cl > C-F. msu.edu Consequently, this compound is expected to react selectively at the carbon-bromine bond.
Grignard Reagents: Treatment with magnesium turnings in an anhydrous ether solvent would lead to the chemoselective insertion of magnesium into the C-Br bond, forming 2-chloro-3,4-difluorophenylmagnesium bromide. walisongo.ac.idwisc.edu The greater reactivity of the C-Br bond compared to the C-Cl bond allows for this selective formation. walisongo.ac.id
Organolithium Reagents: Similarly, reaction with an organolithium reagent like n-butyllithium, typically at low temperatures, would result in a halogen-metal exchange at the most reactive site, the C-Br bond, to yield 2-chloro-3,4-difluorophenyllithium. taylorandfrancis.com
Once formed, these organometallic reagents serve as potent carbon nucleophiles, enabling the construction of more complex molecules by reacting with a variety of electrophiles. msu.edu
The resulting Grignard or organolithium reagent can be used in reactions such as:
Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup to produce 2-chloro-3,4-difluorobenzoic acid. wisc.edu
Reaction with Aldehydes and Ketones: Addition to carbonyl compounds to form secondary or tertiary alcohols, respectively. wisc.edu
Reaction with Amides: For example, reaction with dimethylformamide (DMF) can yield 2-chloro-3,4-difluorobenzaldehyde (B3027270) after hydrolysis. walisongo.ac.id
| Organometallic Reagent | Electrophile | Resulting Functional Group | Example Product Class |
|---|---|---|---|
| Grignard Reagent (R-MgBr) | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Substituted Benzoic Acids |
| Grignard Reagent (R-MgBr) | Aldehyde (R'-CHO) | Secondary Alcohol (-CH(OH)R') | Substituted Benzyl Alcohols |
| Organolithium (R-Li) | Ketone (R'-CO-R'') | Tertiary Alcohol (-C(OH)R'R'') | Substituted Tertiary Alcohols |
| Organolithium (R-Li) | Dimethylformamide (DMF) | Aldehyde (-CHO) | Substituted Benzaldehydes |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and this compound is a suitable substrate. The Heck reaction, specifically, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Given the higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the catalytic cycle, the Heck reaction would occur selectively at the C-Br bond of this compound. wikipedia.orgnih.gov This allows for the regioselective introduction of a substituted vinyl group at the 1-position. Typical catalysts for such transformations include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in polar solvents like DMF. wikipedia.orgnih.gov
Besides the Heck reaction, this compound can also participate in other important cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.
Stille Coupling: Reaction with an organotin compound. researchgate.net
These reactions provide versatile and efficient routes for the synthesis of complex, highly functionalized aromatic compounds from the this compound scaffold.
Diversification and Functionalization Reactions
The strategic functionalization of this compound is key to synthesizing more complex molecules for various applications. The existing halogen atoms can either be replaced or can direct the introduction of new functional groups.
Further Halogenation and Substitution Reactions
Further halogenation of this compound would proceed via electrophilic aromatic substitution. The directing effects of the existing halogens play a crucial role in determining the position of the incoming electrophile. Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.
In this specific molecule, the cumulative deactivating effect of the four halogens would make further electrophilic substitution challenging, likely requiring harsh reaction conditions. The two fluorine atoms, being the most electronegative, exert the strongest deactivating inductive effect. The bromine and chlorine atoms also contribute to this deactivation. The potential sites for further substitution are the two remaining hydrogen atoms at positions 5 and 6. The directing effects of the existing halogens would influence the regioselectivity of such a reaction.
Substitution reactions, particularly those involving the displacement of one of the existing halogens, are also a plausible pathway for diversification. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for such transformations, especially given the electron-deficient nature of the aromatic ring.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) in polyhalogenated benzenes is a well-established reaction class. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net The presence of multiple electron-withdrawing halogen atoms in this compound makes the aromatic ring susceptible to attack by nucleophiles.
The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the stability of the Meisenheimer complex. In the context of this compound, any of the four halogens could potentially act as a leaving group. The relative leaving group ability in SNAr reactions often follows the trend I > Br > Cl > F, which is the reverse of the trend for SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.
The stability of the intermediate Meisenheimer complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. All four halogens in this compound contribute to this stabilization through their inductive effects.
Table 1: Predicted Reactivity Trends in Nucleophilic Aromatic Substitution of Halobenzenes
| Feature | Influence on SNAr Reactivity | Rationale |
| Leaving Group Ability | I > Br > Cl > F | The bond strength to the aromatic ring and the ability to accommodate a negative charge. In SNAr, the C-X bond is broken after the rate-determining step. |
| Electron-Withdrawing Effect | F > Cl > Br > I | Inductive effect stabilizes the negatively charged Meisenheimer intermediate. |
| Position of Substituents | Ortho/Para > Meta | Electron-withdrawing groups in ortho and para positions provide better resonance stabilization of the Meisenheimer complex. |
This table provides a generalized prediction of reactivity based on established principles of nucleophilic aromatic substitution.
The specific regioselectivity of a nucleophilic attack on this compound would depend on the interplay of steric and electronic factors. The positions ortho and para to the strongly electron-withdrawing fluorine atoms would be particularly activated towards nucleophilic attack.
Based on a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data for the compound This compound is not publicly available. Detailed research findings, including Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) fragmentation patterns, are required to generate the scientifically accurate article as requested in the outline.
Searches for this specific isomer, including its CAS number, did not yield the necessary data for:
¹H NMR chemical shifts and coupling constants.
¹³C NMR peak assignments.
¹⁹F NMR spectral characteristics.
Mass Spectrometry fragmentation analysis and isotopic patterns.
Without access to this foundational data, it is not possible to provide a thorough and accurate advanced spectroscopic characterization as outlined. The generation of data tables and a detailed discussion of fragmentation patterns or NMR signal elucidation would be speculative and not based on established scientific findings, thereby failing to meet the requirements for accuracy and authoritativeness.
Therefore, the article focusing on the "Advanced Spectroscopic Characterization of this compound" cannot be generated at this time.
Advanced Spectroscopic Characterization of 1 Bromo 2 Chloro 3,4 Difluorobenzene
Vibrational Spectroscopy (Raman and Infrared) of 1-Bromo-2-chloro-3,4-difluorobenzene (B2864595)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules. These methods probe the quantized vibrational energy levels of a molecule, which are uniquely determined by its atomic masses, bond strengths, and geometry. Consequently, the resulting spectra provide a distinct "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups. For a polysubstituted benzene (B151609) derivative such as this compound, the complexity of its vibrational spectrum is influenced by the interplay of the substituent effects on the benzene ring's vibrational modes.
The vibrational modes of substituted benzenes can be broadly categorized into several types: C-H stretching, C-C stretching of the aromatic ring, in-plane and out-of-plane C-H bending, and vibrations involving the carbon-substituent bonds (C-F, C-Cl, and C-Br). The number of fundamental vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For this compound (C₆H₂BrClF₂), with 12 atoms, a total of 30 fundamental vibrational modes are expected.
Identification of Characteristic Vibrational Modes for Structural Fingerprinting
The vibrational modes can be assigned to specific motions of the atoms or groups of atoms within the molecule. The key characteristic vibrational modes for this compound are discussed below, with their expected frequency ranges presented in the subsequent tables.
Aromatic C-H and C-C Vibrations:
C-H Stretching: The stretching vibrations of the two remaining C-H bonds on the aromatic ring are expected to appear in the high-frequency region of the spectrum, typically between 3000 and 3100 cm⁻¹.
C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually result in a series of bands in the 1400-1600 cm⁻¹ region. The intensity and position of these bands can be sensitive to the nature and position of the substituents.
In-plane and Out-of-plane C-H Bending: The in-plane bending (scissoring) and out-of-plane bending (wagging) vibrations of the C-H bonds give rise to absorptions in the 1000-1300 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively. The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.
Carbon-Halogen Vibrations:
C-F Stretching: The C-F stretching vibrations are typically strong in the infrared spectrum and are found in the 1100-1300 cm⁻¹ range. The presence of two adjacent fluorine atoms may lead to symmetric and asymmetric stretching modes.
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the infrared spectrum, generally in the 600-800 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies due to the heavier mass of the bromine atom, typically appearing in the 500-650 cm⁻¹ range.
Below are tables summarizing the expected characteristic vibrational modes for this compound based on typical frequency ranges for similar halogenated aromatic compounds.
Table 1: Expected Infrared (IR) Active Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H Stretching | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |
| C-C Stretching | 1600 - 1400 | Stretching of the carbon-carbon bonds within the aromatic ring. |
| C-F Stretching | 1300 - 1100 | Stretching of the carbon-fluorine bonds. |
| C-H In-plane Bending | 1300 - 1000 | Bending of the C-H bonds within the plane of the ring. |
| C-Cl Stretching | 800 - 600 | Stretching of the carbon-chlorine bond. |
| C-H Out-of-plane Bending | 1000 - 650 | Bending of the C-H bonds out of the plane of the ring. |
| C-Br Stretching | 650 - 500 | Stretching of the carbon-bromine bond. |
Table 2: Expected Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H Stretching | 3100 - 3000 | Symmetric stretching of C-H bonds, often strong in Raman. |
| Ring Breathing | 1000 - 990 | Symmetric expansion and contraction of the benzene ring. |
| C-C Stretching | 1600 - 1400 | Aromatic ring stretching modes. |
| C-F Stretching | 1300 - 1100 | C-F bond stretching vibrations. |
| C-Cl Stretching | 800 - 600 | C-Cl bond stretching vibration. |
| C-Br Stretching | 650 - 500 | C-Br bond stretching vibration. |
| Ring Deformations | Below 800 | Various in-plane and out-of-plane deformations of the ring. |
Computational Chemistry and Theoretical Studies of 1 Bromo 2 Chloro 3,4 Difluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules at the atomic and electronic levels. For 1-bromo-2-chloro-3,4-difluorobenzene (B2864595), these calculations can elucidate its three-dimensional structure and the distribution of electrons within the molecule, which are key determinants of its physical and chemical behavior.
Prediction of Molecular Geometries and Electronic Structures
The molecular geometry of this compound can be predicted using various quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations. researchgate.net These methods solve the Schrödinger equation for the molecule, providing information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. The presence of four different halogen substituents on the benzene (B151609) ring leads to a distorted hexagonal structure. The C-Br and C-Cl bonds are expected to be longer than the C-F bonds due to the larger atomic radii of bromine and chlorine compared to fluorine. The substitution pattern also influences the planarity of the benzene ring.
The electronic structure of this compound is characterized by the distribution of electron density, which is significantly affected by the electronegativity of the halogen atoms. Fluorine, being the most electronegative element, will strongly withdraw electron density from the benzene ring, while bromine and chlorine also exhibit electron-withdrawing effects, albeit to a lesser extent. This results in a non-uniform distribution of charge across the molecule, creating a dipole moment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure, and their energy gap is indicative of the molecule's chemical reactivity and kinetic stability.
Calculation of Gas-Phase Enthalpies of Formation
The gas-phase enthalpy of formation is a crucial thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Quantum chemical methods can be employed to calculate this value with a high degree of accuracy. nih.gov High-level computational methods, such as G3 and G4 theories, are often used for the accurate prediction of thermochemical data. amazonaws.com These calculations involve determining the total electronic energy of the molecule and then applying thermochemical corrections to obtain the enthalpy of formation at a standard temperature, typically 298.15 K.
Thermodynamic Property Prediction and Evaluation
Predictive models and evaluation techniques are essential for assessing and ensuring the reliability of thermodynamic data, especially for compounds where experimental measurements are scarce.
Development of Group Additivity Procedures for Enthalpy Estimation
Group additivity is a widely used method for estimating the thermochemical properties of organic compounds. wikipedia.org This approach is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. nih.gov For this compound, the gas-phase enthalpy of formation can be estimated by summing the contributions of the individual halogen-substituted carbon atoms in the benzene ring, along with any necessary correction factors for interactions between adjacent groups. rsc.org The accuracy of this method depends on the availability of reliable group additivity values (GAVs) for the specific chemical groups present in the molecule. nsf.gov
The estimation of the enthalpy of formation for this compound using group additivity would involve the following steps:
Decomposition of the molecule into its constituent groups (e.g., Cb-(Br), Cb-(Cl), Cb-(F), Cb-(H)).
Assignment of a specific enthalpy value to each group based on established tables of GAVs.
Summation of these values to obtain an initial estimate of the enthalpy of formation.
Application of correction terms for ortho, meta, and para interactions between the substituents to refine the estimate.
Consistency Checks of Thermochemical Data via Structure-Property Correlations
Structure-property correlations are valuable tools for verifying the internal consistency of thermochemical data for a series of related compounds. By plotting a particular thermodynamic property, such as the enthalpy of formation, against a structural parameter for a family of molecules, a systematic trend is often observed. Any significant deviation of a data point from this trend may indicate an error in the experimental measurement or theoretical calculation for that compound. For halogenated benzenes, correlations can be established based on the number and type of halogen atoms, their positions on the ring, or other molecular descriptors. researchgate.net This approach allows for the validation of calculated or estimated data for this compound by comparing it with the established trends for other brominated, chlorinated, and fluorinated benzene derivatives.
Intermolecular Interactions and Molecular Dynamics Simulations
The interactions between molecules govern the macroscopic properties of a substance, such as its boiling point, solubility, and crystal structure. For this compound, these interactions are complex due to the presence of multiple halogen atoms.
The primary intermolecular forces at play are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions. The polar nature of the C-halogen bonds results in a net molecular dipole, leading to electrostatic interactions between molecules. Additionally, halogen bonding, a non-covalent interaction involving the electron-deficient region on the outer side of the halogen atom (the σ-hole), may also play a role in the condensed phase. rsc.org
Molecular dynamics (MD) simulations can be used to study the collective behavior of this compound molecules in the liquid or solid state. pleiades.online These simulations model the movement of atoms and molecules over time based on a force field that describes the intra- and intermolecular interactions. By analyzing the trajectories of the molecules, various properties can be calculated, including radial distribution functions, which provide information about the local molecular structure, and transport properties like diffusion coefficients and viscosity. MD simulations can also shed light on the nature of halogen-halogen and halogen-π interactions in the condensed phase. aip.orgmdpi.com
Analysis of Weak Electrostatic and Dispersive Interactions in Halogenated Systems
Theoretical studies of halogenated benzene derivatives provide significant insights into the nature of non-covalent interactions that govern their molecular recognition and crystal packing. While specific computational analyses of this compound are not extensively documented in the literature, the behavior of this molecule can be inferred from broader studies on halogenated systems. The interplay of weak electrostatic and dispersive forces is a key feature of these compounds.
Halogen bonds are a critical type of non-covalent interaction in halogenated molecules. These interactions arise from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a "sigma-hole," along the axis of the carbon-halogen bond. This electrophilic region can interact favorably with electron donors. In the case of this compound, the bromine and chlorine atoms are the most likely participants in halogen bonding, with the strength of these interactions generally increasing with the polarizability of the halogen atom (I > Br > Cl > F).
Computational studies on various halogenated benzenes have demonstrated that both electrostatic and dispersive forces are the dominant components of the total interaction energy in their complexes. For instance, symmetry-adapted perturbation theory (SAPT) analyses of benzene complexes with heteronuclear halogens have shown that in some cases, such as C6H6⋯BrCl, the dispersive energy constitutes the largest proportion of the interaction energy, accounting for 37.9% of the total. In other complexes, the electrostatic interaction is the primary contributor. Given the presence of multiple, different halogen substituents in this compound, a complex balance of these forces is expected to dictate its intermolecular interactions.
The table below illustrates the typical contributions of different energy components to the total interaction energy in halogenated benzene complexes, as determined by computational methods like SAPT. While the specific values for this compound are not available, this data provides a representative understanding of the nature of these interactions.
| Interaction Component | Typical Contribution to Total Interaction Energy |
| Electrostatic | Can be the dominant component, particularly with more polar halogens. |
| Dispersive | Often a major contributor, especially for larger, more polarizable halogens like bromine. |
| Induction | Generally a smaller, but not insignificant, contributor to the overall interaction. |
| Exchange | A repulsive term that prevents molecular collapse. |
Computational Studies on Adsorption Phenomena of Halogenated Benzenes
The adsorption of halogenated benzenes onto various surfaces is a phenomenon of significant interest in fields such as environmental science and materials science. Computational studies have been instrumental in elucidating the mechanisms that govern these adsorption processes. Although specific computational data for the adsorption of this compound is scarce, general principles derived from studies of other halogenated benzenes can be applied.
A key factor influencing the adsorption of halogenated benzenes is the nature of the intermolecular interactions between the adsorbate and the adsorbent surface. Halogen–π (X–π) interactions, which are a form of halogen bonding, have been shown to play a crucial role. nih.govrsc.orgkyoto-u.ac.jp Computational simulations have revealed that the strength of these X–π interactions increases with the number of halogen substitutions and with the polarizability of the halogen, following the trend F < Cl < Br < I. nih.govrsc.org This suggests that the bromine and chlorine atoms of this compound would be the primary sites for strong X–π interactions with π-rich surfaces.
For example, studies using C70-fullerene-coated columns have demonstrated higher retention for halogenated benzenes with more halogen substitutions, a finding attributed to these X–π interactions. nih.govrsc.org Computer simulations have also highlighted the role of dipole moments in the strength of π–π interactions between halogenated benzene isomers and adsorbent surfaces. nih.govrsc.org The specific substitution pattern of this compound will result in a unique dipole moment, which will in turn influence its adsorption behavior.
The following table summarizes the key intermolecular interactions that are computationally predicted to be important in the adsorption of halogenated benzenes on carbon-based materials.
| Type of Interaction | Description | Relevance to this compound |
| Halogen–π (X–π) Interaction | An attractive interaction between the electrophilic region of a halogen atom (σ-hole) and a π-electron system. | The bromine and chlorine atoms are expected to form the strongest X–π bonds. |
| π–π Interaction | An attractive interaction between the aromatic rings of the adsorbate and the adsorbent. | The benzene ring of the molecule will contribute to adsorption through this mechanism. |
| van der Waals Forces | Weak, non-specific attractions between molecules. | These forces will contribute to the overall adsorption energy. |
| Dipole-Induced Dipole Interaction | An interaction arising from the permanent dipole of the halogenated benzene inducing a temporary dipole in the adsorbent surface. | The specific arrangement of the halogens will create a molecular dipole that influences this interaction. |
Applications of 1 Bromo 2 Chloro 3,4 Difluorobenzene in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate and Building Block
1-Bromo-2-chloro-3,4-difluorobenzene (B2864595) is primarily recognized for its role as a key synthetic intermediate and an advanced organic building block. aobchem.com Chemical suppliers categorize it as a fluorinated fine chemical, highlighting its utility in specialized, multi-step synthetic processes. fluoropharm.com The distinct electronic and steric properties imparted by its halogen substituents make it a valuable precursor for creating intricate molecular designs.
As a foundational component, this compound is employed in the synthesis of larger, more complex organic molecules. It is noted for its application in the development of new medicines or pesticides. cphi-online.comcphi-online.com The presence of bromine, chlorine, and fluorine atoms offers multiple reaction sites that can be addressed sequentially to build molecular complexity. The carbon-bromine bond, for instance, is typically the most reactive site for transformations such as cross-coupling reactions or the formation of organometallic reagents.
While the specific contribution of this compound to the development of novel molecular scaffolds is not extensively detailed in current scientific literature, its structural framework is inherently suited for such applications. Molecular scaffolds serve as the core structure upon which other chemical groups are added to create new compounds. rsc.org The highly substituted benzene (B151609) ring of this compound provides a rigid and predictable core that can be elaborated into unique three-dimensional structures.
Facilitation of Complex Molecular Architectures
The strategic placement of different halogens on the benzene ring is crucial for facilitating the synthesis of complex molecular architectures. The varying reactivity of the C-Br, C-Cl, and C-F bonds allows for controlled, stepwise modifications, which is a key principle in advanced organic synthesis.
The structure of this compound theoretically allows for selective functionalization to tailor molecular properties. The different halogen atoms can be targeted by specific reagents or reaction conditions. For example, the carbon-bromine bond is more susceptible to metal-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) than the more robust carbon-chlorine and carbon-fluorine bonds. This difference in reactivity enables chemists to introduce a new substituent at the bromine position while leaving the other halogens intact for subsequent reactions. However, specific, published research detailing these selective functionalizations for this particular compound is limited.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental in medicinal chemistry. nih.gov Fluorinated building blocks are often used to create novel heterocyclic structures with unique biological activities. nih.gov Although polysubstituted benzenes like this compound can serve as precursors for building fused heterocyclic systems, specific examples of its use in this context are not widely documented in peer-reviewed literature.
Mechanistic Probes and Solvent Applications in Research
There is no significant information available in the scientific literature to suggest that this compound is commonly used as a mechanistic probe to study reaction pathways or as a specialized solvent in chemical research. Its primary role remains that of a synthetic building block.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1160574-70-8 | aobchem.comfluoropharm.com |
| Molecular Formula | C₆H₂BrClF₂ | aobchem.comcphi-online.com |
| Molecular Weight | 227.43 g/mol | cphi-online.com |
| MDL Number | MFCD11845914 | aobchem.com |
| Purity | ≥ 97-98% | aobchem.comfluoropharm.com |
Reagent in Exploring New Synthetic Pathways and Reactions
There is a notable absence of dedicated research articles or patents that describe the use of this compound as a primary reagent for the development of novel synthetic methodologies. Halogenated aromatic compounds are frequently utilized as building blocks in cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. The presence of bromine, chlorine, and fluorine atoms on the benzene ring of this compound suggests its potential utility in regioselective transformations. However, specific examples and detailed studies exploring these potential pathways are not documented in the reviewed literature.
Application in Mechanistic Studies of Nucleophilic Substitution and Elimination
Similarly, there is no available research that specifically employs this compound to investigate the mechanisms of nucleophilic aromatic substitution (SNAr) or elimination reactions. The electronic effects of the fluorine and chlorine substituents, combined with the presence of a bromine leaving group, would theoretically make this compound an interesting substrate for such studies. Mechanistic investigations typically involve kinetic studies, isotopic labeling, and computational analysis to elucidate reaction pathways. The lack of such studies for this particular compound means its reactivity patterns and the factors influencing its substitution or elimination pathways have not been formally characterized.
Role as a Solvent for Specific Reaction Environments
While one source briefly mentions this compound in the context of a reaction mixture that utilizes Dimethylformamide as a solvent, there is no indication that the compound itself has been used as a solvent. chemsrc.com The physical properties of a compound, such as its boiling point and polarity, determine its suitability as a reaction medium. Without published data on its performance as a solvent, its potential in this application remains unexplored.
Emerging Research Areas and Future Directions for 1 Bromo 2 Chloro 3,4 Difluorobenzene
Innovations in Halogenation and Cross-Coupling Methodologies
Recent advancements in synthetic organic chemistry are providing novel ways to introduce halogens onto aromatic rings and to selectively form new bonds at specific halogenated positions. These innovations are critical for enhancing the utility of complex molecules such as 1-bromo-2-chloro-3,4-difluorobenzene (B2864595).
The synthesis of polyhalogenated benzenes is undergoing a transformation, moving away from traditional methods toward greener and more efficient processes. A key area of innovation involves the development of new reagents and catalysts that improve reaction rates and selectivity. numberanalytics.com Modern reagents such as hypervalent iodine compounds, including [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are gaining traction for the halogenation of aromatic systems. numberanalytics.com Alongside these, transition metal catalysts and N-Halosuccinimides like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) offer enhanced control over halogen placement. numberanalytics.com
Furthermore, sustainability is being addressed through novel reaction strategies. One such approach is the Hexadehydro-Diels-Alder (HDDA) reaction, which allows for the synthesis of fused aryl halides from tetraynes and allyl halides without the need for metal catalysts or inert gas protection, aligning with the principles of green chemistry. chu.edu.cn Mechanochemistry, which uses mechanical force to induce reactions, often in the absence of solvents, is also emerging as a powerful tool for halogenating compounds like imidazo[1,2-a]pyridines and sydnones, offering a dry chemistry alternative. researchgate.net Additionally, the use of flow reactors for halogenation reactions is being explored as a method to improve safety and sustainability compared to traditional batch processes, especially when using hazardous reagents like chlorine gas. ugent.be
Table 1: Modern Reagents and Catalysts in Halogenation
| Reagent/Catalyst Class | Examples | Application | Benefits |
|---|---|---|---|
| Hypervalent Iodine Reagents | PIFA, HTIB | Halogenation of aromatics | Increased reaction rates |
| Transition Metal Catalysts | Palladium, Copper | Halogenation of alkenes and alkynes | Improved regioselectivity |
| N-Halosuccinimides | NBS, NCS | Halogenation of alkenes and aromatics | Enhanced chemoselectivity |
Palladium-based catalysts have long dominated cross-coupling reactions; however, copper-catalyzed methodologies are experiencing a resurgence due to their unique reactivity, lower cost, and complementarity to palladium systems. mdpi.com Copper-catalyzed reactions, such as the Ullmann coupling, are particularly valuable for forming C-C and C-heteroatom bonds in polyhalogenated aromatic compounds. mdpi.comacs.org These reactions are crucial for the functionalization of molecules like this compound, where selective reaction at the bromo- or chloro- position is desired.
Research is expanding the scope of copper catalysis to include a wider variety of organometallic reagents, such as those based on magnesium, boron, and silicon. rsc.org A significant advantage of copper catalysts is their ability to facilitate cross-coupling reactions without the need for complex and expensive ligands, which are often required in palladium chemistry. mdpi.comrsc.org The mechanism for these reactions typically involves the formation of a cuprate (B13416276) intermediate, enabling the reductive coupling of aryl halides. mdpi.com This expansion is vital not only for synthesis but also for the potential degradation of persistent polyhalogenated aromatic contaminants through reductive dehalogenation. mdpi.commdpi.com
Table 2: Comparison of Pd-based and Cu-based Cross-Coupling
| Feature | Palladium-Catalyzed Reactions | Copper-Catalyzed Reactions |
|---|---|---|
| Catalyst Cost | Higher | Lower, more abundant |
| Ligands | Often require complex, expensive, air-sensitive ligands | Can often work without ligands, or with simple, inexpensive ones mdpi.com |
| Reaction Types | Suzuki, Heck, Stille, etc. | Ullmann, C-C and C-heteroatom couplings, reductive dehalogenation mdpi.com |
| Complementarity | Well-established for many transformations | Offers complementary reactivity, especially for C-heteroatom bonds mdpi.com |
Sustainable Synthesis Strategies
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of aromatic halides, this involves rethinking traditional pathways to reduce waste, avoid hazardous substances, and improve energy efficiency.
The pursuit of sustainability in chemical synthesis has led to the exploration of alternative reaction media and energy sources. Water, ionic liquids, and supercritical carbon dioxide are being investigated as environmentally benign replacements for volatile organic solvents. royalsocietypublishing.org In some cases, solvent-free reactions, facilitated by techniques like mechanochemical grinding, offer an even greener alternative by completely eliminating solvent waste. mdpi.com
Biocatalysis represents another frontier in sustainable synthesis. The use of enzymes to perform chemical transformations offers high selectivity under mild reaction conditions in aqueous media, avoiding the need for harsh reagents and protecting groups. mdpi.com For halogenated compounds specifically, research into halogenase and dehalogenase enzymes could pave the way for biosynthetic routes to complex molecules and bioremediation strategies for halogenated pollutants. nih.gov Furthermore, utilizing biomass-derived feedstocks, such as furfurals, to synthesize aromatic rings presents a renewable alternative to petroleum-based starting materials. ucl.ac.uk These approaches, combined with catalyst-free reactions like the HDDA methodology, are foundational to developing the next generation of sustainable chemical processes. chu.edu.cn
Advanced Characterization and Computational Insights
Understanding the intricate details of reaction mechanisms and molecular properties is essential for designing more efficient and selective synthetic routes. The integration of high-resolution analytical techniques with powerful computational modeling provides an unprecedented view into the world of chemical transformations.
Modern analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for monitoring the progress of halogenation and cross-coupling reactions in real-time. numberanalytics.com These techniques allow for the identification of transient intermediates and byproducts, providing crucial data for reaction optimization. numberanalytics.comnih.gov
This experimental data is increasingly being coupled with computational chemistry to build a comprehensive understanding of reaction pathways. numberanalytics.com Density Functional Theory (DFT) calculations, for instance, can predict reaction energies and transition state structures, offering insights into why certain products are formed over others. numberanalytics.comnih.govresearchgate.net This predictive power allows chemists to screen potential catalysts and reaction conditions in silico, saving time and resources. For complex halogenated molecules, computational models are also being developed to more accurately simulate intermolecular interactions, such as halogen bonds, which are critical in fields from materials science to drug design. cnr.it The synergy between advanced analytics and computational modeling is accelerating the pace of discovery and innovation in the synthesis and application of polyhalogenated compounds.
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| [bis(trifluoroacetoxy)iodo]benzene | PIFA |
| [hydroxy(tosyloxy)iodo]benzene | HTIB |
| N-bromosuccinimide | NBS |
| N-chlorosuccinimide | NCS |
| Imidazo[1,2-a]pyridines | - |
| Sydnones | - |
| Carbon dioxide | CO2 |
Continued Refinement of Quantum Chemical Methods for Mixed Halogenated Benzenes
The accurate theoretical prediction of molecular properties for mixed halogenated benzenes, such as this compound, presents a significant challenge for computational chemistry. The presence of multiple, different halogen substituents (bromine, chlorine, and fluorine) on a single benzene (B151609) ring introduces complex electronic effects that demand sophisticated and continuously refined quantum chemical methods for their reliable description. Research in this area is focused on enhancing the precision of computational models to better understand the geometric, energetic, and reactive characteristics of these environmentally and industrially relevant compounds.
The primary goal in refining these methods is to improve the correlation between theoretical calculations and experimental results. nih.gov Key areas of refinement include the development of density functionals, the application of high-level ab initio methods, and the expansion of basis sets. For instance, Density Functional Theory (DFT) is a popular approach due to its balance of computational cost and accuracy. chemrxiv.org However, standard functionals can struggle to accurately model the non-covalent interactions and electron correlation effects present in polyhalogenated systems. chemrxiv.org Consequently, ongoing research involves developing new functionals within DFT that better account for these subtle electronic behaviors.
High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy but at a much higher computational expense. nih.gov A significant area of refinement is the development of more efficient algorithms and computational workflows that make these more accurate methods feasible for larger and more complex molecules like this compound. arxiv.orgrsc.org Combining different levels of theory, such as using the G3(MP2)//B3LYP level, has proven effective for calculating thermodynamic properties like gas-phase enthalpies of formation with results that compare favorably to experimental data. nih.gov
These refinements are crucial for accurately predicting a range of molecular properties. For mixed halogenated benzenes, this includes:
Geometric Structures: Determining precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding molecular reactivity.
Energetic Data: Calculating energies of formation, ionization potentials, and electron affinities, which are vital for assessing molecular stability and reaction thermodynamics. nih.govnih.gov
Reaction Pathways: Modeling reaction mechanisms, such as dehalogenation, to understand the environmental fate and potential degradation pathways of these compounds. nih.gov Theoretical studies can elucidate the structural characteristics and key physiochemical properties (e.g., frontier orbital energies) that influence reactivity. nih.gov
The table below summarizes various quantum chemical methods and their applications in the study of halogenated aromatic compounds, demonstrating the breadth of properties that can be investigated through computational refinement.
| Method/Theory Level | Basis Set | Calculated Properties | Application for Mixed Halogenated Benzenes |
| Hartree-Fock (HF) | 6-311++G(d,p) | Geometry Optimization, Frequencies | Baseline calculations for structural and energetic features. nih.gov |
| Density Functional Theory (DFT), e.g., B3LYP | 6-31G(d,p), 6-311++G(d,p) | HOMO-LUMO energies, Mulliken charges, Vibrational frequencies, Reaction mechanisms. chemrxiv.orgnih.govscispace.com | Predicting reactivity, spectral data, and degradation pathways. chemrxiv.orgnih.gov |
| Møller-Plesset Perturbation Theory (MP2) | 6-311++G(d,p) | Geometry Optimization, Energetic Data | Higher accuracy calculations for molecular structure and stability. nih.gov |
| Coupled Cluster (CCSD) | 6-311++G(d,p) | High-accuracy Energetic Data | "Gold standard" calculations for benchmarking other methods. nih.gov |
| Composite Methods, e.g., G3(MP2)//B3LYP | Varies | Gas-phase Enthalpies of Formation, Proton and Electron Affinities | Highly accurate thermodynamic data for isomeric comparison. nih.gov |
| Quantum Phase Estimation (QPE) | Varies | Electronic Ground and Excited States | Emerging quantum computing algorithms for high-precision calculations on complex systems. arxiv.orgrsc.orgblueqat.com |
Future directions in this field point towards the integration of machine learning and the use of quantum computing. arxiv.orgrsc.org Quantum algorithms, such as the Quantum Phase Estimation (QPE) algorithm, are being developed to perform full-configuration interaction calculations with fewer computational resources than classical computers, promising a new level of accuracy for complex molecules like this compound and its isomers. arxiv.orgrsc.orgblueqat.com The continued refinement of these diverse computational tools is essential for advancing our understanding of the chemical behavior of mixed halogenated benzenes.
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-2-chloro-3,4-difluorobenzene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Halogenation Strategies :
- Stepwise Electrophilic Substitution : Begin with fluorination of bromobenzene using hydrogen fluoride (HF) or antimony trifluoride (SbF₃) under controlled conditions (e.g., 60–80°C) to introduce fluorine atoms at positions 3 and 4 . Subsequent chlorination via electrophilic substitution (e.g., using Cl₂/FeCl₃) targets position 2.
- Halogen Exchange : Replace existing substituents (e.g., nitro or amino groups) with chlorine or fluorine via Sandmeyer or Balz-Schiemann reactions .
- Optimization :
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can overlapping signals in NMR be resolved?
Methodological Answer:
- Primary Techniques :
- ¹⁹F NMR : Identifies fluorine environments; chemical shifts typically range from -110 to -140 ppm for aryl fluorides .
- ¹H NMR : Aromatic protons show splitting patterns due to adjacent halogens (e.g., coupling constants J ~8–12 Hz for ortho-F and Cl).
- Mass Spectrometry (HRMS) : Confirms molecular ion [M⁺] at m/z 228.91 (C₆H₂BrClF₂).
- Resolving Signal Overlap :
- 2D NMR (COSY, HSQC) : Differentiates coupled protons and correlates ¹H-¹³C signals .
- Decoupling Experiments : Suppress ¹⁹F-¹H coupling in ¹H NMR for cleaner spectra.
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions compared to other polyhalogenated benzenes?
Methodological Answer:
- Electronic Effects :
- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine atoms deactivate the ring, making bromine a superior leaving group in Suzuki-Miyaura couplings .
- Regioselectivity : The chlorine atom at position 2 directs nucleophilic attacks to position 5 (meta to Cl), while fluorine at positions 3/4 enhances stability via inductive effects .
- Comparative Reactivity :
- vs. 1-Bromo-3,4-difluorobenzene : The additional chlorine in the target compound reduces electron density, slowing oxidative addition in Pd-catalyzed reactions but improving selectivity.
- vs. 1-Bromo-2,3,4-trifluorobenzene : Reduced fluorination decreases steric hindrance, favoring coupling at lower temperatures .
Q. What strategies can mitigate competing side reactions during the functionalization of this compound, especially when multiple halogens are present?
Methodological Answer:
- Key Strategies :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation) to prevent undesired substitutions .
- Catalyst Tuning : Use Pd(PPh₃)₄ with bulky ligands to suppress β-hydride elimination in Heck reactions.
- Kinetic Control : Conduct reactions at low temperatures (-20°C) to favor the thermodynamically less stable product .
- Case Study :
Q. How can computational methods (e.g., DFT) predict the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?
Methodological Answer:
- DFT Workflow :
- Validation :
- Correlate computational predictions with experimental ¹⁹F NMR kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
